Comparison of GABA-A Receptor Binding Affinity with the Regioisomer CL 218872
The regioisomer 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine (CL 218872) exhibits notable affinity for the GABA-A receptor α2β3γ2 subtype with a reported Ki of 720 nM . In contrast, the target compound, 6-methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine, has no reported GABA-A activity and is instead utilized as a kinase inhibitor intermediate, indicating that the 6-methoxy substitution and 4-(trifluoromethyl)phenyl arrangement fundamentally alter target engagement .
| Evidence Dimension | GABA-A receptor α2β3γ2 binding affinity (Ki) |
|---|---|
| Target Compound Data | No reported GABA-A activity; utilized in kinase inhibitor research |
| Comparator Or Baseline | CL 218872 (3-methyl-6-[3-(trifluoromethyl)phenyl] analog): Ki = 720 nM |
| Quantified Difference | Functional divergence: GABA-A ligand vs. kinase inhibitor intermediate |
| Conditions | Radioligand binding assay for CL 218872; target compound usage context from vendor literature |
Why This Matters
This functional divergence underscores that the target compound is not a neuroscience tool but a cancer research intermediate, guiding procurement decisions for specific research programs.
- [1] MySkinRecipes. 6-Methoxy-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine. Product Description. Catalog No. 214368. https://www.myskinrecipes.com/shop/en/fused-bicyclic-heterocycles/214368-6-methoxy-3-4-trifluoromethylphenyl-124-triazolo-43-b-pyridazine.html. View Source
